N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide

Regioisomer differentiation Structure–activity relationship Salicylamide pharmacophore

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (CAS 752981-36-5) is a substituted benzamide derivative belonging to the salicylamide class, defined by a 2-hydroxy-5-methylbenzamide core connected via an amide bond to a cis-4-aminocyclohexyl moiety. Its molecular formula is C14H20N2O2 with a molecular weight of 248.32 g/mol, and it is formally indexed as Benzamide, N-(cis-4-aminocyclohexyl)-2-hydroxy-5-methyl- (9CI).

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 752981-36-5
Cat. No. B12514577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide
CAS752981-36-5
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N
InChIInChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18)
InChIKeyXUYJBUKERVNHRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (CAS 752981-36-5): Structural Identity and Procurement-Relevant Characterization


N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (CAS 752981-36-5) is a substituted benzamide derivative belonging to the salicylamide class, defined by a 2-hydroxy-5-methylbenzamide core connected via an amide bond to a cis-4-aminocyclohexyl moiety. Its molecular formula is C14H20N2O2 with a molecular weight of 248.32 g/mol, and it is formally indexed as Benzamide, N-(cis-4-aminocyclohexyl)-2-hydroxy-5-methyl- (9CI) . Computed physicochemical properties include a density of 1.188 g/cm³, a predicted boiling point of 421.2 °C at 760 mmHg, a polar surface area (PSA) of 78.84 Ų, and an XLogP3 of 2.9, consistent with moderate lipophilicity . The compound carries three hydrogen bond donors (the primary amine, the phenolic hydroxyl, and the amide NH) and three hydrogen bond acceptors (the amide carbonyl, the phenolic oxygen, and the amine nitrogen), yielding a hydrogen bond donor/acceptor ratio that fundamentally distinguishes it from analogs lacking the free amine or hydroxyl groups . This compound is cataloged as a research chemical intermediate and has been referenced in the context of benzamide-based kinase inhibitor scaffolds and analgesic pharmacophore exploration [1][2].

Why N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (752981-36-5) Cannot Be Interchanged with Close Structural Analogs


Within the N-(4-aminocyclohexyl)-substituted hydroxy-methylbenzamide family, three regioisomeric forms exist: the 3-methyl (CAS 250714-61-5 / 738577-53-2), 4-methyl (CAS 764645-38-7), and 5-methyl (CAS 752981-36-5) positional variants, all sharing the identical molecular formula C14H20N2O2 and molecular weight 248.32 g/mol . These isomers are chromatographically and spectroscopically distinguishable but cannot be reliably resolved by mass spectrometry alone, posing a significant identity verification challenge during procurement . The methyl group position on the salicylamide ring dictates the electronic environment of the phenolic hydroxyl (pKa modulation), the steric accessibility of the amide carbonyl for target engagement, and the overall molecular dipole—each of which can produce divergent pharmacological profiles in structure–activity relationship (SAR) studies [1]. Furthermore, the cis stereochemical configuration of the 4-aminocyclohexyl ring in 752981-36-5 distinguishes it from trans-4-aminocyclohexyl analogs (e.g., CAS 1286273-15-1), which present the amine and amide substituents on opposite faces of the cyclohexane ring and have been independently explored in analgesic benzamide patent families [2]. These stereochemical and regioisomeric distinctions mean that biological data, solubility behavior, and crystallinity cannot be assumed transferable between analogs, and any procurement decision predicated on assumed functional equivalence carries a high risk of experimental irreproducibility.

Quantitative Comparative Evidence for N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (752981-36-5): Regioisomeric Identity, Stereochemical Definition, and Physicochemical Differentiation


Regioisomeric Identity: 5-Methyl vs. 3-Methyl vs. 4-Methyl Substitution on the Salicylamide Ring

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (CAS 752981-36-5) is one of three confirmed regioisomers within the N-(cis-4-aminocyclohexyl)-hydroxy-methylbenzamide series, alongside the 3-methyl isomer (CAS 250714-61-5) and the 4-methyl isomer (CAS 764645-38-7), all of which share the identical molecular formula C14H20N2O2 and molecular weight 248.32 g/mol but are assigned distinct CAS Registry Numbers reflecting their different methyl group positioning . The 5-methyl substitution places the methyl group para to the phenolic hydroxyl on the salicylamide ring, whereas the 3-methyl isomer places it ortho to the hydroxyl and the 4-methyl isomer places it meta to the hydroxyl and para to the amide carbonyl . This positional difference cannot be resolved by nominal mass spectrometry; differentiation requires chromatographic retention time comparison against authentic reference standards or NMR analysis of aromatic proton coupling patterns .

Regioisomer differentiation Structure–activity relationship Salicylamide pharmacophore

Stereochemical Definition: cis-4-Aminocyclohexyl vs. trans-4-Aminocyclohexyl Configuration

CAS 752981-36-5 is explicitly designated as the cis isomer (Benzamide, N-(cis-4-aminocyclohexyl)-2-hydroxy-5-methyl-), in which both the amide substituent and the primary amine occupy the same face of the cyclohexane ring . The corresponding trans isomer (where the amine and amide are on opposite ring faces) is a distinct chemical entity, exemplified by N-(trans-4-aminocyclohexyl)-substituted benzamides such as CAS 1286273-15-1 . Cis and trans isomers exhibit different cyclohexane ring conformational equilibria: the cis-1,4-disubstituted cyclohexane ring can adopt a conformation placing one substituent axial and the other equatorial, while the trans isomer can adopt a diequatorial conformation for both substituents, leading to different spatial orientation of the amine and benzamide pharmacophoric elements and potentially divergent target binding geometries . Patent literature on structurally related N-(2-aminocyclohexyl)benzamide analgesics explicitly demonstrates that cis and trans isomers exhibit distinct pharmacological potencies, underscoring the functional relevance of this stereochemical distinction [1].

Stereochemistry Cis/trans isomerism Conformational constraint

Hydrogen Bond Donor Capacity: Free Primary Amine vs. Tertiary Amine or N-Alkylated Analogs

The target compound possesses a free primary amine (–NH2) on the cyclohexyl ring, contributing one additional hydrogen bond donor (HBD) relative to N-alkylated or N,N-dialkylated analogs of the aminocyclohexyl benzamide class. Computed physicochemical data indicate the compound has 3 HBDs (phenolic OH, amide NH, primary amine NH2) and 3 hydrogen bond acceptors (HBAs), yielding an HBD/HBA ratio of 1.0 . In contrast, N-methylated or N,N-dimethylated aminocyclohexyl benzamide analogs would have HBD counts of 2 or 2 respectively, while retaining the same number of HBAs, potentially reducing aqueous solubility and altering blood–brain barrier permeability predictions [1]. N-substituted benzamide patent literature reveals that the free primary amine is a common handle for further derivatization (e.g., acylation, sulfonylation, reductive amination), making the compound a versatile synthetic intermediate for library construction, whereas pre-alkylated analogs are terminal compounds with limited diversification potential [2][3].

Hydrogen bonding Solubility Target engagement

Phenolic Hydroxyl Position: 2-Hydroxy (Salicylamide) Motif vs. 3-Hydroxy or 4-Hydroxy Benzamide Analogs

The 2-hydroxy substitution on the benzamide ring creates a salicylamide motif (ortho-hydroxybenzamide), which is capable of forming a six-membered intramolecular hydrogen bond between the phenolic –OH and the amide carbonyl oxygen. This intramolecular H-bond stabilizes a pseudo-planar conformation of the benzamide moiety and modulates the pKa of the phenolic hydroxyl (estimated ~8–10 for salicylamides vs. ~10 for para-hydroxybenzamides), influencing both solubility as a function of pH and the compound's capacity for metal ion chelation [1]. Analogs lacking this ortho-hydroxyl (e.g., 3-hydroxy or 4-hydroxy substitution, or unsubstituted benzamide) cannot form the equivalent intramolecular hydrogen bond and consequently adopt different solution-phase conformations, display different acidity profiles, and lose the chelation functionality that is a hallmark of the salicylamide pharmacophore . The salicylamide core is a recognized privileged structure appearing in analgesic, anti-inflammatory, and kinase inhibitor chemical series, and the 5-methyl substitution on this core further modulates electronic and steric properties [2].

Intramolecular hydrogen bond Salicylamide pharmacophore Metal chelation

Aminocyclohexyl Substitution Position: 4-Amino vs. 2-Amino Cyclohexyl Benzamide Regioisomers

The target compound features the amine substituent at the 4-position (para) of the cyclohexyl ring relative to the benzamide attachment, as opposed to the more extensively patented 2-aminocyclohexyl benzamide class, which places the amine at the ortho position of the cyclohexyl ring . In the 2-aminocyclohexyl series (e.g., US Patents 4,152,459 and 4,098,904), the vicinal relationship between the amine and the benzamide enables intramolecular hydrogen bonding and bidentate coordination motifs that are geometrically impossible for the 1,4-disubstitution pattern of 752981-36-5 [1][2]. Conversely, the 4-aminocyclohexyl substitution provides a more extended pharmacophore with the amine and benzamide groups spatially separated by approximately 5.5 Å (through-space distance in the extended conformation), which may favor engagement with distinct binding site topologies or enable the amine to serve as a solvent-exposed solubilizing group rather than a target-contact moiety . The N-[4-(alkyl)cyclohexyl]-substituted benzamide series reported by Pau et al. (1999) demonstrated anti-inflammatory and analgesic activity with the 4-substitution pattern, establishing this regioisomer as a viable and distinct pharmacophore class separate from the 2-amino series [3].

4-Aminocyclohexyl 2-Aminocyclohexyl Pharmacophore geometry

Optimal Research and Procurement Application Scenarios for N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide (752981-36-5)


Medicinal Chemistry Scaffold for Kinase or Enzyme Inhibitor SAR Campaigns Requiring a 4-Aminocyclohexyl Salicylamide Core

The compound serves as a synthetic intermediate or scaffold for structure–activity relationship (SAR) exploration within kinase inhibitor programs. The free primary amine at the 4-position of the cyclohexyl ring permits facile derivatization (acylation, sulfonylation, reductive amination, or urea formation) to generate focused libraries, while the 2-hydroxy-5-methylbenzamide (salicylamide) motif provides a privileged pharmacophore for target engagement [1]. The 4-aminocyclohexyl substitution pattern produces an extended pharmacophore geometry (~5.5 Å amine-to-carbonyl distance) that is structurally distinct from the more common 2-aminocyclohexyl benzamide class, potentially accessing different binding site topologies within kinase ATP-binding pockets [2]. Researchers conducting kinase panel screening or fragment-based lead discovery should select this specific regioisomer and stereoisomer rather than the 2-amino, 3-methyl, or 4-methyl analogs to ensure SAR data integrity .

Analgesic or Anti-Inflammatory Lead Optimization Leveraging the N-[4-(Alkyl/Amino)cyclohexyl] Benzamide Pharmacophore Class

Published literature on N-[4-(alkyl)cyclohexyl]-substituted benzamides has established this scaffold class as possessing anti-inflammatory and analgesic activities, with potency modulated by substituents on both the cyclohexyl and benzamide rings [1]. The target compound combines a 4-aminocyclohexyl substituent with a 2-hydroxy-5-methylbenzamide moiety—a specific combination that has not been explicitly profiled in the public domain for analgesic activity, representing a novel chemotype within this established pharmacophore class. The cis stereochemistry and 5-methyl substitution are expected to influence both potency and selectivity relative to the previously reported N-[4-(tert-butyl)cyclohexyl] and N-[4-(ethyl)cyclohexyl] analogs evaluated by Pau et al. [1]. Procurement of the correct isomer is essential for generating interpretable in vivo efficacy and gastrointestinal tolerability data comparable to the published reference compounds.

Chemical Biology Probe Development Exploiting the Salicylamide Metal-Chelating Motif and Primary Amine Conjugation Handle

The 2-hydroxybenzamide (salicylamide) substructure is capable of metal ion chelation via the ortho-hydroxy–amide carbonyl pair, a property exploited in inhibitors of metalloenzymes, histone deacetylases, and certain oxygenases [1]. The primary amine on the cyclohexyl ring provides an orthogonal conjugation site for attachment of fluorophores, biotin, or solid-support linkers via amide bond formation, enabling the compound to function as a precursor for chemical biology probe development (e.g., affinity chromatography ligands, fluorescence polarization probes, or PROTAC warheads) [2]. The 5-methyl substituent adds modest lipophilicity (computed XLogP3 ≈ 2.9 for the benzamide core) without introducing the steric bulk associated with higher alkyl or aryl substituents, preserving ligand efficiency . Selection of this specific CAS entity over the 3-methyl or 4-methyl analogs ensures the methyl group is positioned para to the hydroxyl, a substitution pattern that may favor specific chelation geometries.

Reference Standard for Analytical Method Development and Regioisomeric Purity Assessment in Substituted Benzamide Quality Control

Given that three regioisomers (3-methyl, 4-methyl, and 5-methyl) share identical molecular formula, molecular weight, and nominal mass, this compound is uniquely valuable as a certified reference standard for developing HPLC, UPLC, or SFC methods capable of resolving N-(cis-4-aminocyclohexyl)-hydroxy-methylbenzamide positional isomers [1]. The compound's well-defined InChIKey (XUYJBUKERVNHRL-UHFFFAOYSA-N), SMILES (O=C(NC1CCC(N)CC1)c2cc(ccc2O)C), and computed retention indices provide unambiguous identity verification parameters [2]. Analytical laboratories supporting medicinal chemistry programs that synthesize or procure substituted benzamide libraries can employ this compound as a system suitability standard to validate chromatographic separation of the three regioisomers, ensuring that biological assay data are correctly attributed to the intended isomer .

Quote Request

Request a Quote for N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.